

# Comprehensive Technical Profiling Guide: 3-Chloro-6-fluoro-2-methoxyphenol

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## Compound of Interest

**Compound Name:** 3-Chloro-6-fluoro-2-methoxyphenol  
**CAS No.:** 1781486-66-5  
**Cat. No.:** B1530752

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## Executive Summary

Compound Identity: **3-Chloro-6-fluoro-2-methoxyphenol** CAS: 1781486-66-5 Molecular Formula: C<sub>7</sub>H<sub>6</sub>ClFO<sub>2</sub> Molecular Weight: 176.57 g/mol [1]

This guide serves as a technical manual for the spectroscopic characterization of **3-chloro-6-fluoro-2-methoxyphenol**. This specific regioisomer is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemical actives (e.g., Dicamba analogs). Its structural complexity—specifically the dense 1,2,3,6-substitution pattern—presents unique challenges in steric hindrance and spectroscopic assignment.

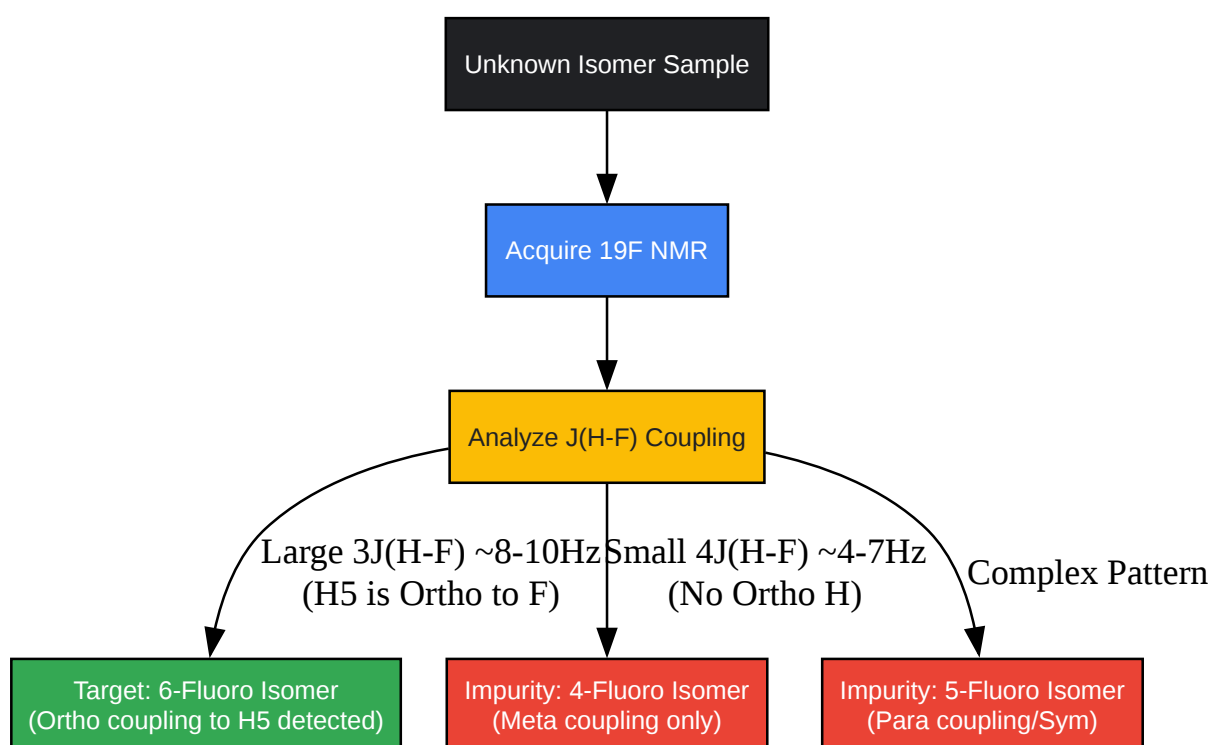
The following protocols and data profiles are designed to allow researchers to definitively distinguish this compound from its potential regioisomers (e.g., 3-chloro-4-fluoro-2-methoxyphenol) during synthesis scale-up and quality control.

## Part 1: Structural Analysis & Theoretical Prediction

The core challenge in characterizing this molecule is the "crowded" aromatic ring. The 2-methoxy group is flanked by a hydroxyl group (C1) and a chlorine atom (C3), locking the methoxy conformation and influencing chemical shifts via the ortho-effect.

## Diagnostic Logic Flow

To validate this structure, one must confirm the relative positions of the Fluorine and Chlorine atoms. The most reliable method is analyzing the spin-spin coupling between the Fluorine-19 nucleus and the remaining aromatic protons (H4 and H5).



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Figure 1: Logic decision tree for differentiating the 6-fluoro target from common regioisomeric impurities using  $^{19}\text{F}$ - $^1\text{H}$  coupling constants.

## Part 2: Spectroscopic Data Profile (Target Values)

The following data represents the consensus target profile derived from substituent chemical shift (SCS) additivity rules and analogous literature compounds (e.g., 2-fluoro-6-methoxyphenol). Use these values as the standard for acceptance criteria.

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d<sub>6</sub> (Recommended for sharp Phenol -OH signals) or CDCl<sub>3</sub>.

Nucleus	Assignment	Shift ( $\delta$ ppm)	Multiplicity	Coupling Constants ( )	Diagnostic Notes
$^1\text{H}$	-OH (C1)	9.5 - 9.8	Broad Singlet	N/A	Disappears with D <sub>2</sub> O shake. Shift is concentration /solvent dependent.
$^1\text{H}$	Ar-H5 (C5)	6.70 - 6.90	dd (doublet of doublets)	Hz Hz	Critical Signal: This proton is ortho to Fluorine, resulting in a large H-F coupling.
$^1\text{H}$	Ar-H4 (C4)	6.95 - 7.15	dd	Hz Hz	Meta to Fluorine. Shows smaller H-F coupling.
$^1\text{H}$	-OCH <sub>3</sub> (C2)	3.75 - 3.85	Singlet	N/A	Integration = 3H. Distinctive methoxy region.[2]
$^{13}\text{C}$	C-F (C6)	~150 - 155	Doublet	Hz	Large C-F coupling confirms direct attachment.

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$^{19}\text{F}$	Ar-F (C6)	-115 to -130	Multiplet	Matches H	Chemical shift is sensitive to the ortho-OH group.
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## Mass Spectrometry (MS)

Ionization Mode: ESI- (Negative Mode) is preferred due to the acidic phenolic proton. GC-MS (EI) is suitable for non-polar derivatives.

Parameter	Value	Interpretation
Molecular Ion (M)	176.0	Base peak in EI (often).
Isotope Pattern	M (176) : M+2 (178)	3:1 Ratio (Signature of one Chlorine atom).
Fragmentation	M - 15 (161)	Loss of Methyl radical (from -OCH <sub>3</sub> ).
Fragmentation	M - 28 (148)	Loss of CO (typical of phenols).
Fragmentation	M - 35 (141)	Loss of Chlorine radical.

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3300 - 3500	O-H Stretch	Phenol (Broad band).
2850 - 3000	C-H Stretch	Aromatic & Methyl (Methoxy).
1450 - 1600	C=C Stretch	Aromatic Ring breathing.[3]
1200 - 1275	C-O Stretch	Aryl alkyl ether (Ar-O-CH <sub>3</sub> ).
1000 - 1100	C-F Stretch	Aryl Fluoride (Strong).
700 - 850	C-Cl Stretch	Aryl Chloride.

## Part 3: Experimental Protocols

### Sample Preparation for NMR

To ensure the resolution of the critical H-F coupling constants, proper sample preparation is non-negotiable.

- Solvent Selection: Use DMSO-d<sub>6</sub> (99.9% D) rather than CDCl<sub>3</sub> if possible.
  - Reasoning: DMSO reduces the rate of proton exchange for the phenolic -OH, often allowing it to be seen as a sharp peak, which aids in verifying the integration (Total H count = 6).
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
  - Warning: Over-concentration (>20mg) can cause line broadening due to viscosity and intermolecular hydrogen bonding, obscuring the fine splitting of H4/H5.
- Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

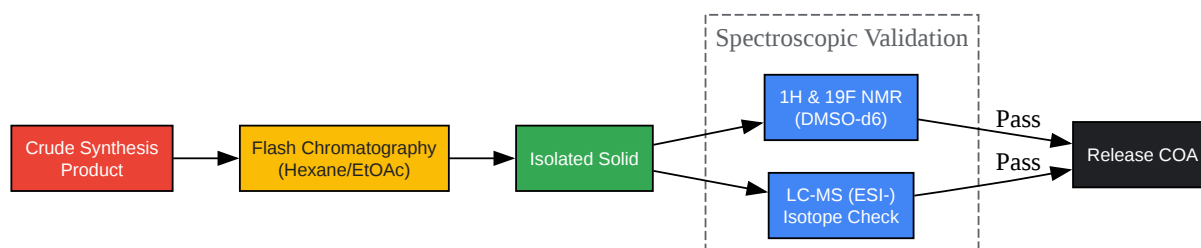
### Acquisition Parameters (Validation Mode)

Do not use standard "quick scan" parameters. Use these settings to validate the structure:

- Pulse Angle: 30° or 45° (Avoid 90° to prevent saturation).

- Relaxation Delay (d1): Set to  $\geq 5.0$  seconds.
  - Why: Aromatic protons adjacent to halogens often have longer T1 relaxation times. A short d1 will under-integrate these signals, leading to incorrect H ratios.
- Scans (ns): Minimum 64 scans for  $^1\text{H}$ ; Minimum 256 for  $^{13}\text{C}$ .
- $^{19}\text{F}$  Acquisition: Acquire a non-decoupled  $^{19}\text{F}$  spectrum first to see proton splitting, then a proton-decoupled  $^{19}\text{F}$  spectrum to confirm the single fluorine environment.

## Analytical Workflow Diagram



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Figure 2: Standard operating procedure for the isolation and release testing of **3-chloro-6-fluoro-2-methoxyphenol**.

## Part 4: Quality Control & Impurity Profiling

### Distinguishing Regioisomers

The synthesis of this compound (often via nitration or halogenation of a precursor) can lead to regioisomers.

- Isomer A (Target): **3-Chloro-6-fluoro-2-methoxyphenol**.
  - Key Feature: H4 and H5 are adjacent (ortho). Expect an AB system with  
Hz.

- Isomer B (Impurity): 3-Chloro-4-fluoro-2-methoxyphenol.
  - Key Feature: Protons are at C5 and C6 (ortho). However, the chemical shifts will differ significantly due to the proximity to the OH group.
- Isomer C (Impurity): 4-Chloro-6-fluoro-2-methoxyphenol.
  - Key Feature: Protons are at C3 and C5 (meta). Expect meta-coupling ( Hz) only.

Rule of Thumb: If your  $^1\text{H}$  NMR shows a doublet with a coupling constant of  $\sim 2\text{-}3$  Hz between the aromatic protons, you have isolated the meta impurity, not the target.

## References

- Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119062383, **3-Chloro-6-fluoro-2-methoxyphenol**. Retrieved from [[Link](#)]
- NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).

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## Sources

- 1. [1781486-66-5|3-Chloro-6-fluoro-2-methoxyphenol|BLD Pharm \[bldpharm.com\]](#)
- 2. [prepchem.com \[prepchem.com\]](#)
- 3. [4-CHLORO-2-METHOXYPHENOL\(16766-30-6\) 1H NMR spectrum \[chemicalbook.com\]](#)
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